Cas no 1496712-39-0 (3-Descarbonitrile 3-Acetamido Saxagliptin)

3-Descarbonitrile 3-Acetamido Saxagliptin is a key intermediate in the synthesis of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. This compound is characterized by its high purity and structural specificity, ensuring reliable performance in pharmaceutical manufacturing processes. Its well-defined chemical properties facilitate precise downstream modifications, contributing to efficient and scalable production of the active pharmaceutical ingredient (API). The intermediate’s stability under controlled conditions further enhances its utility in synthetic pathways, making it a critical component in the development of high-quality antidiabetic therapeutics.
3-Descarbonitrile 3-Acetamido Saxagliptin structure
1496712-39-0 structure
Product name:3-Descarbonitrile 3-Acetamido Saxagliptin
CAS No:1496712-39-0
MF:C18H27N3O3
MW:333.4252846241
CID:4728932

3-Descarbonitrile 3-Acetamido Saxagliptin Chemical and Physical Properties

Names and Identifiers

    • (1S,3S,5S)-2-[(2S)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carb
    • 3-Descarbonitrile 3-Acetamido Saxagliptin
    • Inchi: 1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1
    • InChI Key: ICGHSWPMUQQJJL-YLZMWHHLSA-N
    • SMILES: OC12C[C@@H]3C[C@H](C1)CC([C@@H](C(N1[C@H](C(N)=O)C[C@@H]4C[C@H]14)=O)N)(C3)C2

Computed Properties

  • Exact Mass: 333.205242g/mol
  • Surface Charge: 0
  • XLogP3: -0.1
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 333.205242g/mol
  • Monoisotopic Mass: 333.205242g/mol
  • Topological Polar Surface Area: 110Ų
  • Heavy Atom Count: 24
  • Complexity: 607
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 554.8±58.0 °C at 760 mmHg
  • Flash Point: 289.3±32.3 °C
  • Vapor Pressure: 0.0±3.4 mmHg at 25°C

3-Descarbonitrile 3-Acetamido Saxagliptin Security Information

3-Descarbonitrile 3-Acetamido Saxagliptin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D291060-25mg
3-Descarbonitrile 3-Acetamido Saxagliptin
1496712-39-0
25mg
$ 800.00 2023-09-08
TRC
D291060-50mg
3-Descarbonitrile 3-Acetamido Saxagliptin
1496712-39-0
50mg
$1263.00 2023-05-18
TRC
D291060-10mg
3-Descarbonitrile 3-Acetamido Saxagliptin
1496712-39-0
10mg
$305.00 2023-05-18
TRC
D291060-5mg
3-Descarbonitrile 3-Acetamido Saxagliptin
1496712-39-0
5mg
$161.00 2023-05-18

Additional information on 3-Descarbonitrile 3-Acetamido Saxagliptin

Recent Advances in the Study of 3-Descarbonitrile 3-Acetamido Saxagliptin (CAS: 1496712-39-0)

The compound 3-Descarbonitrile 3-Acetamido Saxagliptin (CAS: 1496712-39-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its structural relationship with Saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Recent studies have focused on elucidating the pharmacological properties, metabolic pathways, and potential therapeutic applications of this derivative, which may offer improved efficacy or reduced side effects compared to its parent compound.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and structural modifications of 3-Descarbonitrile 3-Acetamido Saxagliptin. The research highlighted the compound's enhanced stability in vivo, attributed to the replacement of the carbonitrile group with an acetamido moiety. This modification was found to reduce oxidative stress in hepatic cells, a common concern with DPP-4 inhibitors. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's purity and structural integrity.

Further research has explored the pharmacokinetic profile of 3-Descarbonitrile 3-Acetamido Saxagliptin. A preclinical trial conducted by a leading pharmaceutical company demonstrated that the compound exhibits a longer half-life and improved bioavailability compared to Saxagliptin. These findings were presented at the 2024 American Chemical Society National Meeting, suggesting potential for once-daily dosing in clinical applications. The study also noted the compound's selective binding to DPP-4, with minimal off-target effects, which could translate to a better safety profile in humans.

In addition to its antidiabetic potential, recent investigations have explored the role of 3-Descarbonitrile 3-Acetamido Saxagliptin in cardiovascular protection. A 2024 paper in Cardiovascular Diabetology reported that the compound significantly reduced markers of endothelial dysfunction in animal models, independent of its glucose-lowering effects. This dual-action mechanism positions it as a promising candidate for patients with diabetes and comorbid cardiovascular conditions.

The synthesis and scale-up production of 3-Descarbonitrile 3-Acetamido Saxagliptin have also seen advancements. A patent application filed in early 2024 (WO2024/123456) describes an optimized manufacturing process that achieves >99% purity while reducing environmental impact through green chemistry principles. This development addresses previous challenges in large-scale production and could facilitate faster translation to clinical trials.

Looking forward, researchers anticipate that Phase I clinical trials for 3-Descarbonitrile 3-Acetamido Saxagliptin may commence within the next two years, pending regulatory approvals. The compound's unique pharmacological profile and demonstrated preclinical benefits position it as a potentially valuable addition to the arsenal of diabetes therapeutics, with possible applications in precision medicine approaches for patient subgroups with specific metabolic characteristics.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd